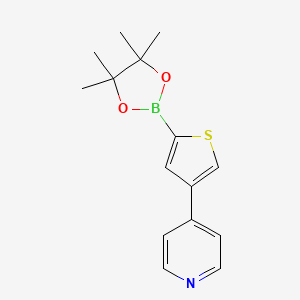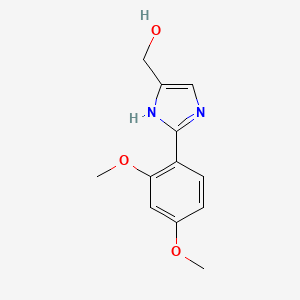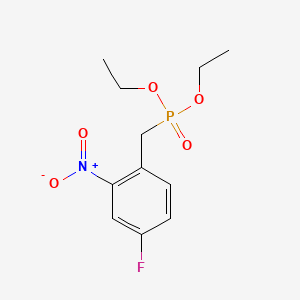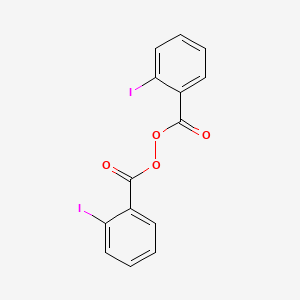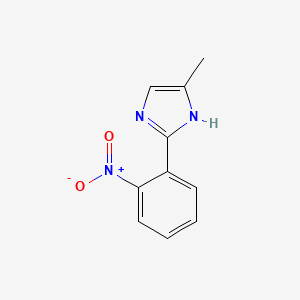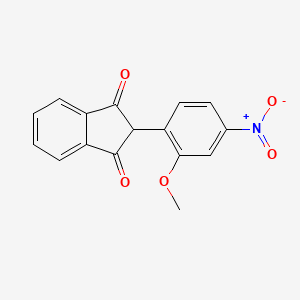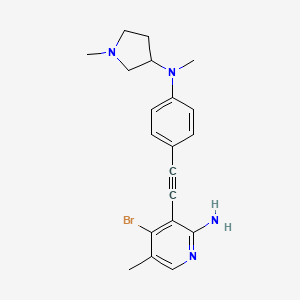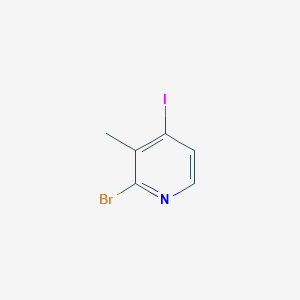
2-Bromo-4-iodo-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-iodo-3-methylpyridine is an organic compound with the molecular formula C6H5BrIN It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-3-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination and iodination of 3-methylpyridine. The process can be summarized as follows:
Bromination: 3-Methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce a bromine atom at the 2-position.
Iodination: The resulting 2-bromo-3-methylpyridine is then subjected to iodination using iodine and a suitable oxidizing agent to introduce an iodine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods often involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
2-Bromo-4-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form aldehydes or carboxylic acids, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or alkanes.
科学研究应用
2-Bromo-4-iodo-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the effects of halogenated pyridines on biological systems.
作用机制
The mechanism of action of 2-Bromo-4-iodo-3-methylpyridine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific drug it is used to synthesize. Generally, halogenated pyridines can interact with biological targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Chloro-4-iodo-3-methylpyridine
- 2-Iodo-4-methylpyridine
Comparison
2-Bromo-4-iodo-3-methylpyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to compounds with only one halogen. This dual halogenation allows for more diverse chemical transformations and applications. For example, the presence of both bromine and iodine can facilitate selective cross-coupling reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
1227579-05-6 |
|---|---|
分子式 |
C6H5BrIN |
分子量 |
297.92 g/mol |
IUPAC 名称 |
2-bromo-4-iodo-3-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
InChI 键 |
ADTBELPVKHLIML-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


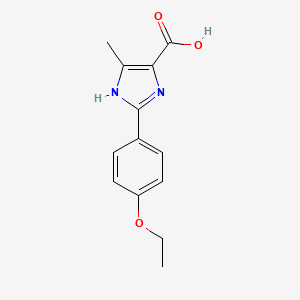

![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
